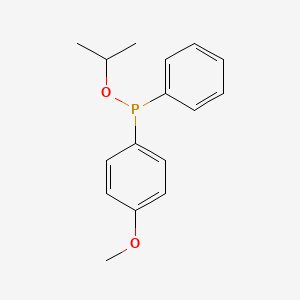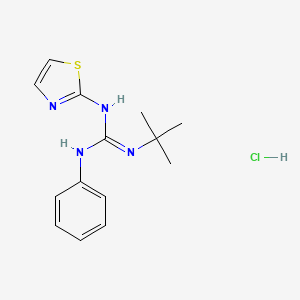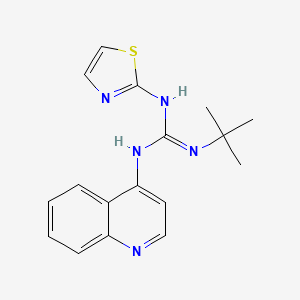
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Thiazole Ring Formation: The thiazole ring can be introduced using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Guanidine Introduction: The guanidine moiety can be introduced through the reaction of amines with cyanamides or thioureas.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.
化学反应分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives.
科学研究应用
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its biological activity and potential as a drug candidate.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity to produce physiological responses.
Affecting Pathways: Influencing cellular pathways involved in disease processes.
相似化合物的比较
Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can be compared with other guanidine derivatives, such as:
Phenylguanidine: Known for its use in organic synthesis.
Methylguanidine: Investigated for its biological activity.
Benzylguanidine: Explored for its therapeutic potential.
The uniqueness of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
71079-91-9 |
|---|---|
分子式 |
C17H19N5S |
分子量 |
325.4 g/mol |
IUPAC 名称 |
2-tert-butyl-1-quinolin-4-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-9-18-13-7-5-4-6-12(13)14/h4-11H,1-3H3,(H2,18,19,20,21,22) |
InChI 键 |
XNRNWAAAVFSMDI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C(NC1=CC=NC2=CC=CC=C21)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




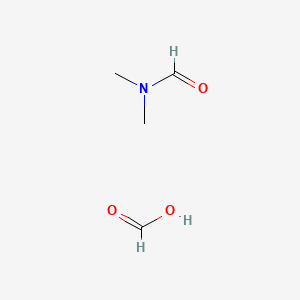
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
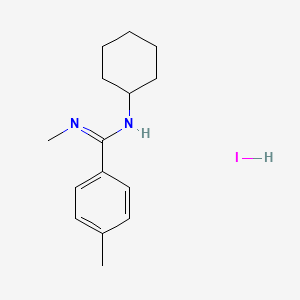


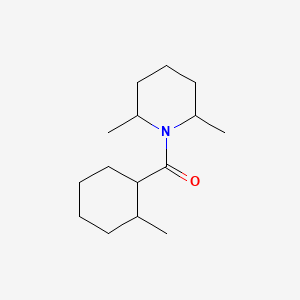
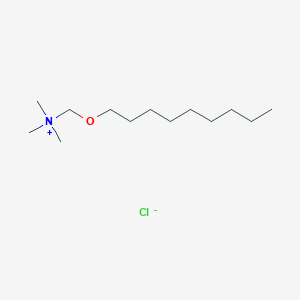
phosphanium bromide](/img/structure/B14458486.png)
